(S)-1-(5-Fluoro-2-methoxypyridin-3-YL)propan-1-amine
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Overview
Description
(S)-1-(5-Fluoro-2-methoxypyridin-3-YL)propan-1-amine is a chiral amine compound that features a pyridine ring substituted with a fluorine atom and a methoxy group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Fluoro-2-methoxypyridin-3-YL)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methoxypyridine.
Formation of Intermediate: The pyridine ring is functionalized to introduce the propan-1-amine side chain. This can be achieved through various methods, including nucleophilic substitution or reductive amination.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques to ensure the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-Fluoro-2-methoxypyridin-3-YL)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
(S)-1-(5-Fluoro-2-methoxypyridin-3-YL)propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of (S)-1-(5-Fluoro-2-methoxypyridin-3-YL)propan-1-amine involves its interaction with specific molecular targets, such as:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
Pathways: Influencing biochemical pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
®-1-(5-Fluoro-2-methoxypyridin-3-YL)propan-1-amine: The enantiomer of the compound with potentially different biological activities.
1-(5-Fluoro-2-methoxypyridin-3-YL)propan-1-amine: The racemic mixture containing both (S)- and ®-enantiomers.
Other Pyridine Derivatives: Compounds with similar pyridine ring structures but different substituents.
Uniqueness
(S)-1-(5-Fluoro-2-methoxypyridin-3-YL)propan-1-amine is unique due to its specific chiral configuration and the presence of both fluorine and methoxy groups on the pyridine ring, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13FN2O |
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Molecular Weight |
184.21 g/mol |
IUPAC Name |
(1S)-1-(5-fluoro-2-methoxypyridin-3-yl)propan-1-amine |
InChI |
InChI=1S/C9H13FN2O/c1-3-8(11)7-4-6(10)5-12-9(7)13-2/h4-5,8H,3,11H2,1-2H3/t8-/m0/s1 |
InChI Key |
NBQUAPHXAMINTL-QMMMGPOBSA-N |
Isomeric SMILES |
CC[C@@H](C1=C(N=CC(=C1)F)OC)N |
Canonical SMILES |
CCC(C1=C(N=CC(=C1)F)OC)N |
Origin of Product |
United States |
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